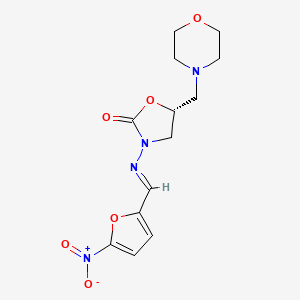
Furaltadone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furaltadone, ®- is a synthetic antibiotic belonging to the nitrofuran group, characterized by the presence of a 5-nitrofuran ring. It was first patented in 1957 and has been used primarily in veterinary medicine for the treatment of bacterial and protozoal infections in poultry and other animals . The compound is known for its broad-spectrum antimicrobial activity and has also been utilized in human medicine for urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furaltadone, ®- can be synthesized through a multi-step process involving the reaction of 5-nitrofurfural with morpholine to form an intermediate, which is then reacted with 3-amino-2-oxazolidinone under specific conditions . The reaction typically requires a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Furaltadone, ®- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Furaltadone, ®- undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group, which can further undergo various transformations.
Substitution: The compound can participate in substitution reactions, particularly at the nitrofuran ring and the oxazolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while oxidation can produce various oxidative metabolites .
Scientific Research Applications
Furaltadone, ®- has been extensively studied for its antimicrobial properties. It is used in:
Chemistry: As a model compound for studying nitrofuran chemistry and its reactivity.
Biology: In research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: For its potential use in treating bacterial infections, particularly in cases where other antibiotics are ineffective.
Industry: In the development of veterinary pharmaceuticals and as a feed additive to prevent infections in livestock
Mechanism of Action
Furaltadone, ®- exerts its antimicrobial effects by interfering with bacterial enzyme systems, particularly those involved in DNA synthesis. The compound targets bacterial ribosomes and inhibits protein synthesis, leading to cell death. The nitrofuran ring is believed to play a crucial role in its activity, generating reactive intermediates that damage bacterial DNA and other cellular components .
Comparison with Similar Compounds
Furaltadone, ®- is similar to other nitrofuran antibiotics such as furazolidone, nitrofurantoin, and nitrofurazone. it is unique in its specific structure and spectrum of activity. Unlike some of its counterparts, Furaltadone, ®- has been found to be particularly effective against certain protozoal infections, making it a valuable tool in veterinary medicine .
List of Similar Compounds
- Furazolidone
- Nitrofurantoin
- Nitrofurazone
- Levofuraltadone (S)-form
Properties
CAS No. |
59811-34-6 |
|---|---|
Molecular Formula |
C13H16N4O6 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m1/s1 |
InChI Key |
YVQVOQKFMFRVGR-LLUUXILJSA-N |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
physical_description |
Yellow solid; [Merck Index] |
Related CAS |
3759-92-0 (mono-hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















